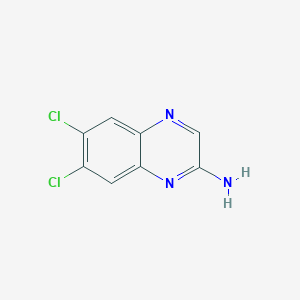

6,7-Dichloroquinoxalin-2-amine

Description

Properties

IUPAC Name |

6,7-dichloroquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUXCSKRIXCLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555328 | |

| Record name | 6,7-Dichloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76002-68-1 | |

| Record name | 6,7-Dichloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes for 6,7-Dichloroquinoxalin-2-Amine

Chlorination-Amination Tandem Strategy

This two-step approach involves the sequential introduction of chlorine and amine groups into the quinoxaline framework.

Chlorination of Quinoxaline Precursors

Quinoxaline derivatives are typically chlorinated using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). For example, reacting quinoxalin-2-amine with excess POCl₃ at 80–100°C yields 2-amino-6,7-dichloroquinoxaline through electrophilic aromatic substitution. The electron-deficient nature of the quinoxaline ring facilitates selective chlorination at positions 6 and 7 due to the directing effects of the amine group.

Key Reaction Conditions

- Temperature: 80–100°C

- Solvent: Toluene or dichloroethane

- Yield: 60–75% (depending on stoichiometry)

Direct Amination via Nucleophilic Substitution

The amine group can be introduced through nucleophilic aromatic substitution (NAS) if a leaving group (e.g., halogen) is present at position 2. For instance, treating 2-chloro-6,7-dichloroquinoxaline with aqueous ammonia under high-pressure conditions (150°C, 5 atm) achieves amination with moderate efficiency.

Optimization Insights

- Catalysts: Copper(I) iodide enhances reaction rates by facilitating intermediate formation.

- Solvents: Polar aprotic solvents (e.g., DMF) improve nucleophilicity.

- Yield: 40–55% (limited by side reactions such as hydrolysis).

Cyclocondensation of Functionalized Diamines

An alternative route involves constructing the quinoxaline ring from chlorinated o-phenylenediamine precursors.

Precursor Synthesis

4,5-Dichloro-o-phenylenediamine is condensed with glyoxal in acidic media to form 6,7-dichloroquinoxaline-2-amine directly. This one-pot method simplifies purification but requires strict control over stoichiometry to avoid polymerization.

Reaction Parameters

- Acid Catalyst: HCl or H₂SO₄

- Temperature: 60–80°C

- Yield: 50–65%

Reductive Amination of Nitro Derivatives

Nitro groups serve as masked amines that can be reduced to the target functional group.

Nitration and Reduction

6,7-Dichloroquinoxaline-2-nitro is synthesized via nitration of the parent compound using fuming HNO₃. Subsequent reduction with hydrogen gas (H₂, 3 atm) over a palladium-on-carbon (Pd/C) catalyst yields the amine.

Data Table: Comparative Reduction Methods

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂/Pd/C | Ethanol | 25 | 85 |

| SnCl₂/HCl | HCl (aq) | 80 | 70 |

| NaBH₄/CuCl₂ | THF | 60 | 65 |

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Modern industrial workflows employ continuous flow reactors to enhance reproducibility and safety. For example, a two-stage system chlorinates quinoxaline-2-amine in the first reactor and performs amination in the second, achieving 90% conversion with residence times under 30 minutes.

Purification Techniques

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:4) removes chlorinated byproducts.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 2H, NH₂), 7.89 (s, 2H, Ar-H).

- IR (cm⁻¹): 3350 (N-H stretch), 1550 (C-Cl bend).

- MS (ESI) : m/z 232.97 [M+H]⁺.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Chlorination-Amination | High selectivity | Harsh reaction conditions | 55 |

| Cyclocondensation | One-pot synthesis | Low scalability | 65 |

| Reductive Amination | Mild conditions | Multi-step process | 85 |

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloroquinoxalin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-amino position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dichloroquinoxalin-2-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6,7-Dichloroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist at certain receptor sites, inhibiting the binding of natural ligands and modulating cellular responses. The compound’s ability to interfere with DNA synthesis and repair mechanisms also contributes to its biological activity, particularly in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Substituted Quinoxaline Derivatives

- 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) Structure: Chlorine at position 6, amine at position 2, and a 2,3-dimethylphenyl group. Synthesis: Reacts 2,6-dichloroquinoxaline with 2,3-dimethylaniline under basic conditions, purified via column chromatography . Properties: Higher steric bulk due to the dimethylphenyl group may reduce solubility compared to 6,7-dichloroquinoxalin-2-amine.

- 2-Chloro-5-(((6-chloroquinoxalin-2-yl)thio)methyl)thiazole (3d) Structure: Chlorine at position 6, thioether-linked thiazole moiety. Activity: Demonstrated moderate antibacterial activity in preliminary screens, attributed to the thiazole group’s electron-deficient nature .

Quinazoline Analogues

- 6,7-Dichloroquinazolin-2-amine Structure: Chlorines at positions 6 and 7, amine at position 2 (quinazoline backbone). Properties: Molecular formula C₈H₅Cl₂N₃, molar mass 214.05 g/mol, predicted density 1.571 g/cm³, and pKa 4.93. The quinazoline core differs from quinoxaline in nitrogen positioning (positions 1 and 3 vs. 1 and 2), altering electronic distribution .

6,7-Dichloroquinazoline-2,4(1H,3H)-dione

Other Heterocyclic Derivatives

- 6,7-Dichloroquinoline-3-carboxylic acid Structure: Chlorines at positions 6 and 7, carboxylic acid at position 3. Applications: Carboxylic acid group enables coordination with metal ions, useful in catalysis or metallodrug design .

- 6,7-Dihydroxycoumarin Derivatives Structure: Hydroxyl groups at positions 6 and 7 on a coumarin scaffold. Activity: Antioxidant and anti-inflammatory properties highlight the role of hydroxyl groups in redox modulation, contrasting with the electron-withdrawing effects of chlorine in this compound .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | pKa | Key Functional Groups |

|---|---|---|---|---|---|

| This compound* | C₈H₅Cl₂N₃ | 214.05 | 1.571 (pred.) | 4.94 | Cl (6,7), NH₂ (2) |

| 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) | C₁₆H₁₃ClN₂ | 276.75 | N/A | N/A | Cl (6), NH (2), CH₃ (aryl) |

| 6,7-Dichloroquinazolin-2-amine | C₈H₅Cl₂N₃ | 214.05 | 1.571 (pred.) | 4.94 | Cl (6,7), NH₂ (2) |

*Predicted data based on structurally similar quinazoline derivatives .

Key Research Findings

- Synthetic Efficiency: Elevated temperatures (70–75°C) significantly improve yields in chloro-substituted quinoxaline syntheses, as seen in compound 3f .

- Biological Activity : Thiazole-linked derivatives (e.g., 3d) exhibit enhanced antibacterial activity, suggesting that sulfur-containing substituents may augment target interactions .

Biological Activity

6,7-Dichloroquinoxalin-2-amine is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique structural features that include two chlorine atoms and an amino group. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antifungal, and anticancer research.

Molecular Characteristics

- Molecular Formula: CHClN

- Molecular Weight: 214.05 g/mol

- CAS Number: 76002-68-1

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction of 6,7-dichloroquinoxaline with ammonia or an amine source. This reaction is often conducted in solvents such as ethanol or methanol under reflux conditions, leading to the formation of the target compound with high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as an antagonist at specific receptor sites, modulating cellular responses by inhibiting the binding of natural ligands. Additionally, it has been shown to interfere with DNA synthesis and repair mechanisms, which is particularly relevant in cancer biology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism involves disrupting microbial cell wall synthesis and function.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties. It induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. In vitro assays have demonstrated its efficacy against several cancer cell lines, suggesting potential therapeutic applications in oncology.

Comparative Biological Activity

A comparative analysis with similar compounds highlights the unique biological profile of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against a range of pathogens |

| 6,7-Dichloroquinoxaline-2,3-dione | Moderate | Low | Less effective than its amine counterpart |

| 6,7-Dinitroquinoxaline-2,3-dione | Low | High | Stronger anticancer properties |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics such as penicillin and tetracycline. This suggests a promising role for this compound in treating infections caused by resistant strains.

Anticancer Research Findings

In vitro studies involving various cancer cell lines have demonstrated that treatment with this compound leads to a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 6,7-Dichloroquinoxalin-2-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 6,7-dichloroquinoxaline-2-chloro derivatives. A validated approach involves refluxing precursors like 6,7-dichloroquinoxalin-2-ol with phosphoryl chloride (POCl₃) to introduce chlorine, followed by amine substitution under controlled conditions (e.g., using ammonia or alkylamines in ethanol with triethylamine as a base) . Yield optimization may require adjusting reaction time, temperature (e.g., 50–100°C), and stoichiometric ratios of reagents.

Q. How can researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to identify amine protons and aromatic chlorine substituents .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 214.0 for C₈H₅Cl₂N₃) .

- FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1550–1600 cm⁻¹ (C-Cl stretches) .

- X-ray crystallography (if crystalline): For definitive structural confirmation, as demonstrated in related dichloroquinoxaline derivatives .

Q. What solvents and reaction conditions are suitable for studying the reactivity of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for substitution reactions. For stability testing, evaluate the compound in acidic/basic conditions (pH 1–14) via HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in reagent purity, reaction scaling, or workup protocols. To address this:

- Reproducibility checks : Standardize starting materials (e.g., anhydrous POCl₃) and reaction setups (e.g., inert atmosphere) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or over-chlorination) .

- Control experiments : Compare yields under different quenching methods (e.g., ice-water vs. gradual dilution) .

Q. What strategies are effective for optimizing regioselectivity in amine-substitution reactions of dichloroquinoxaline precursors?

- Methodological Answer : Regioselectivity can be controlled by:

- Steric/electronic directing groups : Electron-withdrawing groups (e.g., nitro) at specific positions influence substitution sites .

- Catalytic systems : Use transition metals (e.g., CuI) or phase-transfer catalysts to enhance reaction efficiency .

- Temperature gradients : Lower temperatures (0–25°C) may favor kinetic control over thermodynamic outcomes .

Q. How can computational modeling predict the electronic properties of this compound for drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox activity and nucleophilic/electrophilic sites .

- Molecular docking : Screen against biological targets (e.g., kinase enzymes) to prioritize synthetic analogs for bioactivity testing .

Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Systematic substitution : Synthesize derivatives with varying substituents (e.g., methyl, methoxy) at positions 2, 3, and 6/7 .

- Bioactivity assays : Test inhibition of bacterial enzymes (e.g., DNA gyrase) or cancer cell lines, correlating activity with electronic descriptors (e.g., Hammett constants) .

Q. How should researchers address challenges in quantifying trace impurities in this compound batches?

- Methodological Answer :

- HPLC-DAD/UV : Use reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities .

- Limit of detection (LOD) : Validate methods using spiked samples to detect impurities at ≤0.1% levels .

Guidance for Data Analysis and Reporting

- Contradictory spectral data : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve signal overlaps .

- Statistical rigor : Report yields as mean ± standard deviation (n ≥ 3) and apply ANOVA for batch comparisons .

- Ethical reporting : Disclose synthetic bottlenecks (e.g., low yields in scaled-up reactions) and propose mitigation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.